tert-Butyl (R)-(1-hydroxy-5-(methylthio)pentan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate is a chemical compound with the molecular formula C11H23NO3S It is a derivative of carbamate, featuring a tert-butyl group, a hydroxy group, and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate precursor containing the 1-hydroxy-5-(methylthio)pentan-3-yl moiety. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an organic solvent like tetrahydrofuran or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate or Jones reagent.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate: Lacks the ®-configuration, which can affect its biological activity.
tert-Butyl (1-hydroxy-5-(ethylthio)pentan-3-yl)carbamate: Contains an ethylthio group instead of a methylthio group, leading to different chemical properties.
tert-Butyl (1-hydroxy-5-(methylthio)hexan-3-yl)carbamate: Has a longer carbon chain, which can influence its solubility and reactivity.
Uniqueness
®-tert-butyl (1-hydroxy-5-(methylthio)pentan-3-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ®-configuration can result in different interactions with biological targets compared to its (S)-enantiomer or racemic mixture.
Eigenschaften
Molekularformel |
C11H23NO3S |
---|---|
Molekulargewicht |
249.37 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-1-hydroxy-5-methylsulfanylpentan-3-yl]carbamate |
InChI |
InChI=1S/C11H23NO3S/c1-11(2,3)15-10(14)12-9(5-7-13)6-8-16-4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |
InChI-Schlüssel |
FFGJGALIVJUZHD-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)CCSC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCO)CCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.